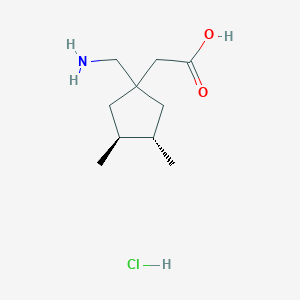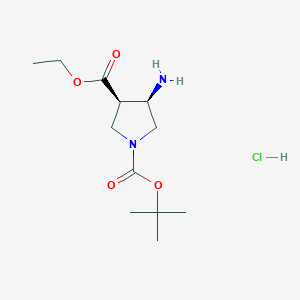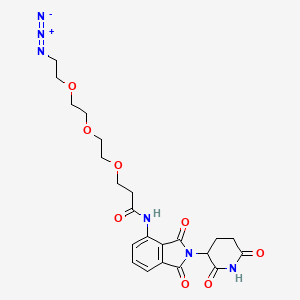
Atagabalin HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atagabalin hydrochloride is a compound developed by Pfizer, related to gabapentin, and known for its binding to the α2δ calcium channels (1 and 2). It was initially under development for the treatment of insomnia but was discontinued following unsatisfactory trial results .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of atagabalin hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the cyclopentane ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclopentane ring.
Formation of the acetic acid moiety:
Conversion to hydrochloride salt: The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for atagabalin hydrochloride would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as crystallization or chromatography, would be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Atagabalin hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions would vary depending on the specific reaction but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation of atagabalin hydrochloride could result in the formation of a carboxylic acid derivative, while reduction could yield an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
Atagabalin hydrochloride has been used in various scientific research applications, including:
Wirkmechanismus
Atagabalin hydrochloride exerts its effects by binding to the α2δ subunits of voltage-dependent calcium channels (VDCCs). This binding modulates the activity of the calcium channels, leading to changes in calcium ion flow and subsequent cellular effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect slow-wave sleep and has potential therapeutic applications for insomnia .
Vergleich Mit ähnlichen Verbindungen
Atagabalin hydrochloride is related to several similar compounds, including:
4-Methylpregabalin: A derivative of pregabalin, this compound has similar binding properties and potential therapeutic applications.
Atagabalin hydrochloride is unique in its specific binding affinity and effects on slow-wave sleep, which distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-3-10(6-11,4-8(7)2)5-9(12)13;/h7-8H,3-6,11H2,1-2H3,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
MJEPQHYIBKJJGY-WSZWBAFRSA-N |
Isomerische SMILES |
C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN.Cl |
Kanonische SMILES |
CC1CC(CC1C)(CC(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















